E2 Elimination Rate: Cis vs. Trans Isomer Reactivity
The cis isomer of 1-bromo-4-isopropylcyclohexane undergoes base-induced E2 elimination at a rate 5000 times greater than the trans isomer [1]. This massive rate differential is a direct consequence of the conformational requirements of the E2 anti-periplanar transition state, which is readily accessible in the cis isomer (axial bromine) but highly disfavored in the trans isomer (equatorial bromine). This contrasts sharply with the tert-butyl analog, where the cis isomer also reacts faster, but the trans isomer is virtually unreactive due to complete conformational locking, not a 5000-fold difference [2].
| Evidence Dimension | Relative E2 Elimination Rate |
|---|---|
| Target Compound Data | cis-1-bromo-4-isopropylcyclohexane: 5000 |
| Comparator Or Baseline | trans-1-bromo-4-isopropylcyclohexane: 1 |
| Quantified Difference | 5000-fold faster |
| Conditions | E2 elimination with sodium hydroxide |
Why This Matters
This 5000-fold rate difference enables precise stereochemical control in synthetic sequences, allowing chemists to selectively activate a specific stereoisomer for elimination.
- [1] Numerade. Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination with sodium hydroxide 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. View Source
- [2] LibreTexts Chemistry. 11.9: The E2 Reaction and Cyclohexane Conformation. View Source
